molecular formula C19H26N2O B11663262 N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide

N-cyclohexyl-2,2,4-trimethylquinoline-1(2H)-carboxamide

Cat. No.: B11663262
M. Wt: 298.4 g/mol
InChI Key: WHFPFIPYRGKNCT-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is a synthetic compound known for its antioxidant properties. It is commonly used in the rubber industry to prevent the oxidative degradation of rubber materials. This compound is a derivative of 2,2,4-trimethyl-1,2-dihydroquinoline, which is known for its stability and effectiveness in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, which have applications in different fields .

Scientific Research Applications

N-CYCLOHEXYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species, and the pathways involved are related to the inhibition of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is unique due to its enhanced stability and effectiveness as an antioxidant compared to its precursors and other similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications .

Properties

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

N-cyclohexyl-2,2,4-trimethylquinoline-1-carboxamide

InChI

InChI=1S/C19H26N2O/c1-14-13-19(2,3)21(17-12-8-7-11-16(14)17)18(22)20-15-9-5-4-6-10-15/h7-8,11-13,15H,4-6,9-10H2,1-3H3,(H,20,22)

InChI Key

WHFPFIPYRGKNCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)NC3CCCCC3)(C)C

Origin of Product

United States

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